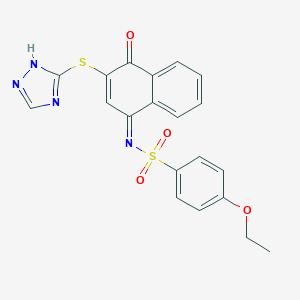![molecular formula C13H18FNO2S B280850 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various physiological functions, including the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its ability to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the transmission of pain signals. This compound has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and neuropathic pain.
实验室实验的优点和局限性
One of the advantages of using 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological functions of this receptor. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
未来方向
There are several future directions for research involving 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine. One area of interest is its potential application in the treatment of neuropathic pain. Further research is needed to determine the efficacy and safety of this compound in this context. Another area of interest is its potential application in the treatment of depression and anxiety. It has been found to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on other physiological functions.
合成方法
The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine involves the reaction of 4-Fluoro-3-methylbenzenesulfonyl chloride with 4-Methylpiperidine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in an appropriate solvent such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system. This receptor plays a role in modulating various physiological functions, including pain perception, memory, and mood.
属性
分子式 |
C13H18FNO2S |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H18FNO2S/c1-10-5-7-15(8-6-10)18(16,17)12-3-4-13(14)11(2)9-12/h3-4,9-10H,5-8H2,1-2H3 |
InChI 键 |
QXJFUSTXGGARBZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
规范 SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)

